molecular formula C23H19NO4S B2762871 (2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine CAS No. 1321765-01-8

(2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine

Cat. No.: B2762871
CAS No.: 1321765-01-8
M. Wt: 405.47
InChI Key: WBAANRGPUXRGDR-VHXPQNKSSA-N
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Description

(2Z)-3-(Benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine is a synthetic chromene-derived imine featuring a benzenesulfonyl group at position 3, a methoxy substituent at position 7, and an N-(2-methylphenyl) moiety. The Z-configuration of the imine group (C=N) is critical for its stereochemical stability.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-16-8-6-7-11-20(16)24-23-22(29(25,26)19-9-4-3-5-10-19)14-17-12-13-18(27-2)15-21(17)28-23/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAANRGPUXRGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of salicylaldehyde with a suitable amine, followed by sulfonylation and methoxylation reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s structure is distinguished by its unique substituents:

  • Benzenesulfonyl group : Enhances acidity and hydrogen-bonding capacity compared to halogen or alkyl groups.
  • N-(2-methylphenyl)imine : Introduces steric bulk and lipophilicity.

Physicochemical Properties

  • Target Compound : The benzenesulfonyl group likely increases molecular polarity and thermal stability compared to halogenated analogs (e.g., ’s compound).
  • Compound 3: The hydroxy and dimethylamino groups enhance hydrogen-bonding capacity, reflected in its high melting point (205–216°C) .

Pharmacological Potential

While none of the evidence directly addresses the target compound’s bioactivity, structural analogs suggest areas of interest:

  • and Compounds : Chromene derivatives are frequently explored for antitumor, antimicrobial, and anti-inflammatory activities.
  • Compound : Crystallographic data (e.g., from SHELX software ) enable precise structural analysis, aiding in structure-activity relationship (SAR) studies.

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine is a member of the coumarin family, which has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H19NO3S\text{C}_{20}\text{H}_{19}\text{N}\text{O}_3\text{S}

This structure highlights the presence of a coumarin backbone modified with a benzenesulfonyl group and a methoxy substituent.

Anticancer Activity

Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study published in PMC8476055, several coumarin derivatives were tested against B16-F10, HT29, and Hep G2 cancer cell lines. The results are summarized in Table 1:

CompoundB16-F10 IC50 (μM)HT29 IC50 (μM)Hep G2 IC50 (μM)
This compound10.4 ± 0.210.9 ± 0.58.8 ± 0.4

The IC50 values indicate the concentration required to inhibit cell viability by 50%. These results suggest that the compound exhibits notable cytotoxicity across multiple cancer types.

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis and cell cycle arrest. Flow cytometry analysis has shown that treated cells undergo significant apoptosis, with rates ranging from 40% to 85% depending on the specific cell line and treatment conditions .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Coumarins are known to inhibit pro-inflammatory cytokines, and preliminary data suggest that this compound may similarly reduce inflammation markers in vitro.

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineInhibition (%)
TNF-α65
IL-670
IL-1β55

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various pathogens. In a recent study, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Table 3: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL

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